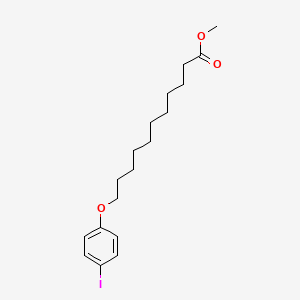

Methyl 11-(4-iodophenoxy)undecanoate

Beschreibung

Methyl 11-(4-iodophenoxy)undecanoate is a fatty acid derivative characterized by an 11-carbon undecanoate backbone esterified with a methyl group and substituted at the terminal position with a 4-iodophenoxy moiety. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in analogs like Methyl 11-(4-phenylphenoxy)undecanoate (38% yield via phenol alkylation and esterification) .

Eigenschaften

CAS-Nummer |

372163-16-1 |

|---|---|

Molekularformel |

C18H27IO3 |

Molekulargewicht |

418.3 g/mol |

IUPAC-Name |

methyl 11-(4-iodophenoxy)undecanoate |

InChI |

InChI=1S/C18H27IO3/c1-21-18(20)10-8-6-4-2-3-5-7-9-15-22-17-13-11-16(19)12-14-17/h11-14H,2-10,15H2,1H3 |

InChI-Schlüssel |

LANDTEFPLCDRTJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, synthesis yield, and applications:

Key Observations:

- Substituent Impact on Molecular Weight: The iodine atom in the target compound increases its molecular weight significantly compared to non-halogenated analogs (e.g., Methyl 11-(4-phenylphenoxy)undecanoate is ~50 g/mol lighter).

- Synthesis Yields : Yields vary widely; for example, dibromovinyl-substituted derivatives achieve 58% yields via Pd-catalyzed couplings , while biphenyl derivatives require multiple steps with moderate yields (38%) .

- Applications : Iodinated derivatives are prioritized in imaging and SAMs due to iodine’s radiopacity and electron density. Sulfonyl and phosphonyl groups enhance hydrophilicity and metal-binding capacity, respectively .

Reactivity and Functionalization

- Iodine vs. Bromine: The 4-iodophenoxy group undergoes slower nucleophilic substitution than brominated analogs (e.g., Methyl 11-(4-bromophenoxy)undecanoate) but offers better stability in radical reactions .

- Sulfonyl vs. Phenoxy: Sulfonyl groups increase acidity (pKa ~1.5 for -SO₂Ph vs. ~10 for -OPh), enabling pH-responsive applications .

- Epoxide Reactivity: The oxirane ring in Methyl 11-(3-pentyl-2-oxiranyl)undecanoate allows ring-opening reactions for bioconjugation, a feature absent in iodophenoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.